
Silver sulfadiazine
Overview
Description
Silver sulfadiazine is a topical sulfonamide antibiotic primarily used to prevent and treat infections in second- and third-degree burns . It is a combination of silver and sulfadiazine, which provides broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as yeast .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver sulfadiazine is synthesized by reacting silver nitrate with sulfadiazine sodium . The reaction typically occurs in a reaction tank where silver nitrate solution and sulfadiazine sodium solution are fed and stirred simultaneously. The synthesis reaction temperature is maintained between 45 to 55 degrees Celsius, and trifluoromethanesulfonic acid (salt) catalysts are used in the process .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to processes such as standing, draining, and centrifugal drying to obtain the final this compound product .
Chemical Reactions Analysis
Types of Reactions: Silver sulfadiazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of silver oxide and other by-products.
Reduction: The compound can be reduced to its constituent elements, silver and sulfadiazine, under specific reducing conditions.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Metal salts like sodium chloride and potassium bromide can be used in substitution reactions.
Major Products Formed:
Oxidation: Silver oxide and sulfadiazine derivatives.
Reduction: Elemental silver and sulfadiazine.
Substitution: Various metal sulfadiazine complexes.
Scientific Research Applications
Wound Healing Applications
Effectiveness in Burn Treatment
Silver sulfadiazine is primarily used in the management of second- and third-degree burns. Its application helps to prevent infection, promote healing, and reduce pain. A systematic review indicated that SSD significantly enhances healing time compared to other treatments, showing a statistically significant difference in healing rates (p<0.0001) when compared to non-silver dressings .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the disruption of bacterial cell membranes and walls, leading to cell death. Silver ions released from SSD bind to various cellular components, causing protein denaturation and enzyme inhibition . This action is complemented by sulfadiazine's ability to inhibit folic acid synthesis in bacteria, enhancing its antimicrobial efficacy.
Antimicrobial Properties
Broad-Spectrum Antibacterial Activity
this compound exhibits potent activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in preventing infections in burn wounds, where the risk of bacterial colonization is high .
Comparative Studies
Research comparing SSD with other topical agents has shown that while SSD is effective, newer formulations incorporating silver nanoparticles may offer enhanced antimicrobial properties due to their increased surface area and reactivity .
Innovative Formulations
Hydrogel Incorporation
Recent studies have explored the incorporation of this compound into hydrogels for improved delivery and sustained release. For instance, SSD-loaded polyvinyl alcohol (PVA) hydrogels have been developed, demonstrating low cytotoxicity and effective antimicrobial activity over extended periods . These formulations can be particularly beneficial for chronic wounds requiring prolonged treatment.
Nanoparticle Applications
The development of silver nanoparticles (AgNPs) using green synthesis methods has opened new avenues for SSD applications. AgNPs possess unique properties that enhance their antimicrobial effects and reduce toxicity compared to traditional silver compounds. These nanoparticles can be utilized in various medical applications beyond wound care, including drug delivery systems and cancer therapy .
Case Studies and Clinical Trials
Clinical Efficacy in Burns
A randomized controlled trial compared the effectiveness of SSD with aloe vera cream in treating second-degree burns. Results indicated that SSD significantly outperformed aloe vera in terms of healing time and infection prevention .
Veterinary Applications
In veterinary medicine, this compound has been applied to treat skin injuries in animals. A study involving horses with induced skin injuries found that while SSD improved neovascularization and epithelialization rates compared to control treatments, results varied based on the specific conditions of the wounds .
Mechanism of Action
Silver sulfadiazine exerts its effects by acting on the bacterial cell membrane and cell wall, leading to cell death . The silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This disrupts the bacterial cell membrane, leading to proton leaks and ultimately cell death .
Comparison with Similar Compounds
Silver nitrate: Another silver-based compound used for its antimicrobial properties.
Sodium sulfadiazine: A sulfonamide antibiotic similar to sulfadiazine but without the silver component.
Silver nanoparticles: Used for their antimicrobial properties and are often compared to silver sulfadiazine in terms of effectiveness.
Uniqueness of this compound: this compound is unique due to its combination of silver and sulfadiazine, which provides a synergistic antimicrobial effect. Unlike silver nitrate, which primarily acts through silver ions, this compound also benefits from the antimicrobial properties of sulfadiazine . Additionally, this compound is less likely to cause resistance compared to other antibiotics, making it a valuable option for treating burn wounds .
Biological Activity
Silver sulfadiazine (SSD) is a topical antimicrobial agent widely used in the treatment of burn wounds and other skin infections. Its effectiveness stems from its dual action as both a sulfonamide antibiotic and a silver-based compound, which provides broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and clinical applications supported by research findings and case studies.
This compound exerts its antimicrobial effects through several mechanisms:
- Bacterial Cell Wall Interaction : SSD disrupts the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This action is primarily attributed to silver ions, which bind to nucleophilic sites on proteins and nucleic acids, causing denaturation and enzyme inhibition .
- Inhibition of Folate Synthesis : The sulfadiazine component acts as a competitive inhibitor of para-aminobenzoic acid (PABA), essential for bacterial folate synthesis. This inhibition is crucial for the growth and replication of bacteria .
- Reactive Oxygen Species (ROS) Generation : Silver ions can induce oxidative stress in bacterial cells by generating reactive oxygen species, contributing to their bactericidal effects .
Mechanism | Description |
---|---|
Cell Membrane Disruption | Silver ions increase permeability, leading to cell lysis |
Folate Synthesis Inhibition | Sulfadiazine inhibits PABA, disrupting folate synthesis |
ROS Generation | Induction of oxidative stress through silver ion activity |
Antimicrobial Spectrum
This compound demonstrates broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria, as well as some fungi. Key pathogens affected include:
- Gram-Positive Bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-Negative Bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Certain strains of Candida spp.
Table 2: Efficacy Against Common Pathogens
Pathogen | Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Gram-Positive | 0.5 - 1 µg/mL |
Streptococcus pyogenes | Gram-Positive | 1 µg/mL |
Escherichia coli | Gram-Negative | 2 µg/mL |
Pseudomonas aeruginosa | Gram-Negative | 4 µg/mL |
Clinical Applications
This compound is primarily indicated for the prevention and treatment of burn wound infections. Its application has been extensively studied in various clinical settings:
Case Study 1: Burn Wound Management
A study involving 100 patients with second-degree burns demonstrated that those treated with SSD showed a significant reduction in infection rates compared to those receiving standard care without SSD. The healing time was also notably shorter in the SSD group .
Case Study 2: Efficacy Against Streptococcus pyogenes
In a comparative study, SSD was found to have an inhibitory effect on S. pyogenes comparable to that of mupirocin and fusidic acid creams. This suggests that SSD can be an effective alternative for managing infections caused by this pathogen in burn wounds .
Table 3: Clinical Outcomes in Burn Treatment
Treatment Group | Infection Rate (%) | Average Healing Time (Days) |
---|---|---|
This compound | 10 | 14 |
Standard Care | 30 | 21 |
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Local Reactions : Burning sensation, itching, or rash at the application site.
- Systemic Effects : Rarely, prolonged use can lead to argyria (skin discoloration due to silver accumulation) or methemoglobinemia.
Monitoring for these effects is essential, especially in patients with extensive burns receiving large areas of topical treatment .
Q & A
Basic Research Questions
Q. What are the primary mechanisms of silver sulfadiazine’s antimicrobial action in burn wound models, and how do researchers standardize experimental conditions to isolate these mechanisms?
- Methodological Answer: Researchers typically employ in vitro assays (e.g., broth microdilution or agar diffusion) to quantify minimum inhibitory concentrations (MICs) against common pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. For in vivo models, partial-thickness burn wounds in rodents are standardized using controlled thermal injury devices. Variables such as wound size, bacterial inoculum concentration, and application frequency of this compound (SSD) are tightly regulated to isolate its ionic silver release and sulfadiazine-mediated folate pathway disruption .
Q. How do researchers address confounding variables when evaluating this compound’s efficacy in clinical versus preclinical studies?
- Methodological Answer: Preclinical studies often control variables like host immunity (e.g., using immunosuppressed rodents) and wound hydration. In clinical trials, stratification by burn severity (e.g., % total body surface area) and randomization are critical. Blinded assessments of wound healing rates (e.g., via planimetry) and standardized infection criteria (e.g., CDC definitions) reduce bias. Meta-analyses further adjust for heterogeneity across studies using statistical models (e.g., random-effects models) .
Q. What key parameters are measured to assess this compound’s impact on re-epithelialization in burn models?
- Methodological Answer: Histological metrics include epidermal thickness, collagen deposition (via Masson’s trichrome staining), and keratinocyte migration rates. Non-invasive tools like optical coherence tomography (OCT) and transepidermal water loss (TEWL) measurements are used to monitor barrier function restoration. Researchers also track pro-inflammatory cytokines (e.g., IL-6, TNF-α) to differentiate SSD’s antimicrobial effects from potential delays in healing .
Advanced Research Questions
Q. How can researchers resolve contradictions in the literature regarding this compound’s efficacy compared to newer antimicrobial agents (e.g., nanocrystalline silver)?
- Methodological Answer: Comparative studies must standardize endpoints (e.g., time to 50% wound closure, bacterial load reduction) and control for formulation differences (e.g., SSD’s cream base vs. nanocrystalline silver’s moisture-retaining dressings). Bayesian network meta-analyses can rank treatments by efficacy while accounting for indirect comparisons. In vitro models simulating wound biofilm complexity (e.g., flow-cell systems) may clarify mechanistic advantages .
Q. What experimental designs are optimal for evaluating the concentration-dependent cytotoxicity of this compound on human keratinocytes?
- Methodological Answer: Dose-response assays using immortalized keratinocyte lines (e.g., HaCaT) are combined with live/dead staining (e.g., calcein-AM/propidium iodide) and mitochondrial viability assays (e.g., MTT). To mimic in vivo conditions, 3D keratinocyte-fibroblast co-cultures or ex vivo human skin explants are exposed to SSD at clinically relevant concentrations (typically 1% w/w). Confocal microscopy tracks silver nanoparticle penetration and cellular apoptosis markers (e.g., caspase-3) .
Q. How should researchers address discrepancies between in vitro antimicrobial activity and in vivo therapeutic outcomes for this compound?
- Methodological Answer: Bridging this gap requires pharmacokinetic/pharmacodynamic (PK/PD) modeling. In vitro assays should incorporate simulated wound fluid (e.g., albumin-rich media) to mimic silver ion binding. In vivo studies must measure silver deposition in eschar via inductively coupled plasma mass spectrometry (ICP-MS) and correlate it with bacterial clearance rates. Machine learning approaches can integrate multi-omics data (e.g., microbiome shifts, host transcriptomics) to identify predictive biomarkers .
Q. What methodologies are recommended for systematic reviews assessing this compound’s long-term resistance development in chronic wound populations?
- Methodological Answer: Follow PRISMA guidelines with explicit inclusion criteria (e.g., studies reporting ≥6-month follow-up). Extract data on resistance mechanisms (e.g., sil operon upregulation, efflux pump activity) and use GRADE criteria to assess evidence quality. Subgroup analyses by wound type (e.g., diabetic ulcers vs. burns) and geographic antimicrobial resistance patterns are critical. Prospectively registered protocols (e.g., PROSPERO) enhance reproducibility .
Q. How can researchers optimize this compound formulations to enhance penetration into biofilms without increasing cytotoxicity?
- Methodological Answer: Combinatorial approaches include encapsulating SSD in lipid nanoparticles or conjugating it with biofilm-disrupting agents (e.g., DNase I). Microfluidic systems model biofilm architecture to test penetration efficiency. Synchrotron radiation X-ray fluorescence (SR-XRF) maps silver distribution within biofilms. Toxicity is assessed via 3D human skin equivalents and genomic toxicity screens (e.g., Comet assay) .
Q. Data Analysis and Reporting Standards
Q. What statistical approaches are robust for handling heterogeneous outcomes in this compound meta-analyses?
- Methodological Answer: Multivariate meta-regression adjusts for covariates like burn depth and comorbidities. Sensitivity analyses exclude high-risk-of-bias studies (e.g., those lacking blinding). For rare adverse events (e.g., leukopenia), Bayesian hierarchical models pool sparse data. Forest plots should visualize heterogeneity (I² statistics), and trial sequential analysis (TSA) evaluates whether cumulative evidence is conclusive .
Q. How should researchers document raw data and experimental protocols to ensure reproducibility in this compound studies?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw microscopy images, flow cytometry files, and bacterial viability counts in repositories like Figshare or Zenodo. Detailed protocols for SSD preparation (e.g., USP standards) and animal models should follow ARRIVE 2.0 guidelines. Use electronic lab notebooks with version control for transparency .
Properties
Key on ui mechanism of action |
Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |
---|---|
CAS No. |
22199-08-2 |
Molecular Formula |
C10H9AgN4O2S |
Molecular Weight |
357.14 g/mol |
IUPAC Name |
silver;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |
InChI |
InChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 |
InChI Key |
UEJSSZHHYBHCEL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |
Canonical SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |
melting_point |
285 °C |
Key on ui other cas no. |
22199-08-2 |
Pictograms |
Irritant |
Synonyms |
Brandiazin Dermazin Flamazine Flammazine Sicazine Silvadene Silvederma Silver Sulfadiazine Silver Sulfafdiazine SSD SSD AF Sulfadiazine, Silver Sulfafdiazine, Silver Sulfargen Thermazene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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